molecular formula C13H9N B3188944 Benz(g)isoquinoline CAS No. 260-32-2

Benz(g)isoquinoline

Cat. No. B3188944
CAS RN: 260-32-2
M. Wt: 179.22 g/mol
InChI Key: JWMUHTIFNGYNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benz(g)isoquinoline, also known as Benz [g]isoquinoline-5,10-dione, is a chemical compound with the formula C13H7NO2 . It has been isolated as an active component from the ethanolic extract of the aerial parts of Mitracarpus scaber . It exhibits significant in vitro inhibitory activity against AIDS-related pathogens .


Synthesis Analysis

Benz(g)isoquinoline-5,10-diones can be synthesized in a novel straightforward approach, starting from 2-methyl-1,4-naphthoquinone (vitamin K). An intramolecular Heck reaction of a N-vinylacetamide is a crucial step in the synthetic route .


Molecular Structure Analysis

The molecular formula of Benz(g)isoquinoline is C13H9N . The molecular weight is approximately 209.20 .


Chemical Reactions Analysis

Benz(g)isoquinoline-5,10-diones are prepared for the first time through an activated Pictet-Spengler reaction of the corresponding imines of 2-(1,4-dimethoxynaphth-2-yl)ethylamine in the presence of an acyl chloride and AlCl3 followed by an oxidation with silver (II) oxide in nitric acid .


Physical And Chemical Properties Analysis

Benz(g)isoquinoline is a colorless solid with a melting point of 243°C . It has a smell resembling that of benzaldehyde . It is sparingly soluble in water but soluble in most organic solvents .

Mechanism of Action

While the exact mechanism of action of Benz(g)isoquinoline is not explicitly stated in the search results, it is known to exhibit significant in vitro inhibitory activity against AIDS-related pathogens .

Safety and Hazards

Benz(g)isoquinoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Benz(g)isoquinoline has shown potential in various fields, including medical applications and material sciences . Its importance extends into the realm of pharmaceuticals, where it is a crucial skeleton in the structure of various drugs . This diversity in the biological potential has attracted many researchers to explore the quinoline ring .

properties

CAS RN

260-32-2

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

IUPAC Name

benzo[g]isoquinoline

InChI

InChI=1S/C13H9N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-9H

InChI Key

JWMUHTIFNGYNFA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=NC=CC3=CC2=C1

Canonical SMILES

C1=CC=C2C=C3C=NC=CC3=CC2=C1

Other CAS RN

260-32-2

Origin of Product

United States

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